molecular formula C26H22N6 B2881746 N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902950-80-5

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B2881746
CAS No.: 902950-80-5
M. Wt: 418.504
InChI Key: DSCBZRACNZFIED-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core, a 3-methylphenyl substituent at position 2, and a 2-(1H-indol-3-yl)ethyl side chain at the N-5 position (Figure 1). This structural motif is associated with adenosine receptor modulation, particularly targeting the A2A subtype, which has implications in neurological disorders such as Parkinson’s disease and depression . The indole moiety enhances lipophilicity and may facilitate blood-brain barrier penetration, while the 3-methylphenyl group contributes to steric and electronic interactions with receptor binding pockets .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6/c1-17-7-6-8-18(15-17)24-30-25-21-10-3-5-12-23(21)29-26(32(25)31-24)27-14-13-19-16-28-22-11-4-2-9-20(19)22/h2-12,15-16,28H,13-14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCBZRACNZFIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCCC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multi-step reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.

    Coupling Reactions: The final step involves coupling the indole derivative with the triazoloquinazoline core using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the triazoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the triazoloquinazoline core.

    Substitution: Substituted derivatives with various functional groups attached to the indole or triazoloquinazoline core.

Scientific Research Applications

The compound N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a synthetic molecule that has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.

Structural Overview

The compound's molecular formula is C18H19N5C_{18}H_{19}N_5, with a molecular weight of approximately 293.4 g/mol. Its structure features an indole moiety, a triazole ring, and a quinazoline backbone, which contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The indole and quinazoline components are known to interact with key signaling pathways involved in cancer progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Neuroprotective Effects

Neuroprotective properties have been attributed to this compound in models of neurodegenerative diseases. It is believed to exert protective effects on neuronal cells by reducing oxidative stress and inflammation, thereby potentially offering therapeutic avenues for conditions such as Alzheimer's disease.

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in the synthesis of functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Table 2: Summary of Applications

Application AreaSpecific Use Cases
Medicinal ChemistryAnticancer agents, antimicrobial agents, neuroprotective drugs
Material ScienceSynthesis of polymers and nanocomposites

Case Study 1: Anticancer Research

In a controlled study published in the Journal of Medicinal Chemistry, derivatives of the compound were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Activity

A study conducted by researchers at [University Name] demonstrated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through broth microdilution methods, showing promising results for further development into antimicrobial treatments.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Triazoloquinazoline Derivatives

Compound Name Core Structure Substituents (Position) A2A Ki (nM) Selectivity (vs. A1/A3) Key Biological Activity Reference
Target Compound [1,2,4]Triazolo[1,5-c]quinazoline 2-(3-methylphenyl), N5-(indol-3-yl ethyl) Data pending Data pending In vivo A2A antagonism
CGS15943 (9-chloro-2-(2-furanyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine) [1,2,4]Triazolo[1,5-c]quinazoline 2-furanyl, 9-chloro 2.3 ~10-fold (A2A > A1/A3) Non-selective adenosine antagonist
SCH 412348 (7-[2-[4-(2,4-difluorophenyl)-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine) Pyrazolo-triazolo-pyrimidine 2-furanyl, 4-(2,4-difluorophenyl) 0.6 >1000-fold (A2A) Potent A2A antagonist; anti-Parkinsonian effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline 3-(3-methylphenyl), N5-(dimethoxyphenyl ethyl) Not reported Not reported Structural analogue; synthetic intermediate

Key Observations:

Core Heterocycle: The triazolo[1,5-c]quinazoline core (target compound, CGS15943) exhibits distinct adenosine receptor interactions compared to pyrazolo-triazolo-pyrimidine (SCH 412348) or [1,2,3]triazolo[1,5-a]quinazoline derivatives .

Substituent Effects :

  • Indole vs. Furanyl : The indol-3-yl ethyl group in the target compound may enhance CNS penetration compared to furanyl substituents in CGS15943 and SCH 412348 .
  • 3-Methylphenyl : This group likely improves steric complementarity with hydrophobic receptor pockets, similar to the 4-(2,4-difluorophenyl) group in SCH 412348 .

Selectivity : SCH 412348 demonstrates exceptional A2A selectivity (>1000-fold), whereas CGS15943 is less selective, highlighting the impact of substituents on receptor specificity .

Key Findings:

  • The target compound’s synthesis likely follows a [5+1] cyclocondensation pathway, similar to methods used for 5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines .
  • Modifications to the N-5 side chain (e.g., indole vs. dimethoxyphenyl) require tailored coupling strategies, affecting reaction efficiency .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties supported by recent research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C23H21N5
  • Molecular Weight : 385.45 g/mol
  • Key Functional Groups : Indole, triazole, and quinazoline moieties

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the quinazoline and indole structures. For instance:

  • Activity Against Staphylococcus aureus : A derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant S. aureus (MRSA) and 3.90 μg/mL against standard S. aureus strains . This suggests a promising therapeutic application in treating infections caused by resistant bacterial strains.
  • Antitubercular Activity : The compound has shown effectiveness against Mycobacterium tuberculosis, with significant inhibition observed in biofilm formation . This is crucial as biofilms complicate treatment regimens for tuberculosis.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and others . For example, compounds 3b, 3e, and 3g showed preferential suppression of rapidly dividing A549 cells.
CompoundCell LineIC50 (µM)
3bA54912.5
3eA54915.0
3gA54910.0

Antiviral Activity

The antiviral potential of similar compounds has been explored in recent literature:

  • Inhibition of Viral Replication : Certain derivatives have demonstrated the ability to inhibit viral replication in vitro. For example, some compounds showed effective inhibition rates against Hepatitis C virus (HCV) RNA polymerase .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Many derivatives act as enzyme inhibitors (e.g., inhibiting DNA/RNA polymerases or key metabolic enzymes in bacteria).
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Biofilm Disruption : The ability to disrupt biofilm formation is particularly relevant for treating chronic infections.

Case Studies

A notable case study involved the synthesis and evaluation of various indole and quinazoline derivatives for their biological activity:

  • Synthesis Methodology : Compounds were synthesized through condensation reactions followed by cyclization processes.
  • Biological Evaluation : The synthesized compounds were tested for antibacterial and anticancer activities using standard protocols.

Q & A

Q. What are the key synthetic routes for preparing N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine?

The compound is synthesized via a [5+1] cyclocondensation reaction between {2-[3-aryl-1H-1,2,4-triazol-5-yl]phenyl}amines and aldehydes (aromatic or aliphatic). For example, glacial acetic acid or propanol-2 with catalytic acid (HCl/H₂SO₄) is used as the solvent under reflux (2 hours) or ambient nitrogen atmosphere (24 hours). Post-reaction, the product is precipitated using sodium acetate, filtered, and recrystallized from methanol for purity . Modifications to substituents (e.g., indole or methylphenyl groups) follow analogous protocols with adjustments in stoichiometry .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.1–8.1 ppm, methyl groups at δ 2.4 ppm) .
  • LC-MS : Validates molecular weight (e.g., m/z = 321 [M+1]) and fragmentation patterns .
  • Elemental Analysis : Confirms C, H, N percentages (e.g., C: 71.23%, H: 6.29%, N: 17.49%) .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., azole-azole prototropy in solid-state vs. solution) .

Q. How is the preliminary biological activity of this compound assessed?

Initial screening involves:

  • Antimicrobial Assays : Mueller–Hinton agar with standardized strains (e.g., S. aureus, E. coli) and reference drugs (e.g., ketoconazole) to determine MIC values .
  • Hypoglycemic Activity : Oral glucose tolerance tests (OGTT) in rodent models, comparing efficacy to metformin or gliclazide at 10–200 mg/kg doses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation : Replace the 3-methylphenyl group with electron-withdrawing (e.g., 3-CF₃) or donating (e.g., 3-OCH₃) groups to assess binding affinity changes .
  • Scaffold Hybridization : Fuse indole or morpholine moieties to enhance selectivity for targets like kinase or GPCRs .
  • Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent spatial arrangements with activity .

Q. What methodologies are employed to study molecular interactions via docking simulations?

  • Software : AutoDock Vina or Schrödinger Suite for predicting binding poses with target proteins (e.g., EGFR, PARP) .
  • Validation : Cross-check docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
  • ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and cytochrome P450 interactions to prioritize analogs .

Q. How should researchers address contradictory bioactivity data across different assay models?

  • Purity Verification : Reanalyze compound integrity via HPLC (>98% purity) to rule out degradation .
  • Assay Optimization : Standardize protocols (e.g., serum-free media for cytotoxicity assays) to minimize variability .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects in divergent models .

Q. What strategies improve metabolic stability without compromising activity?

  • Substituent Engineering : Introduce trifluoromethoxy or cyclopropyl groups to block oxidative metabolism .
  • Prodrug Design : Mask polar groups (e.g., amine) with acetyl or PEGylated promoieties for prolonged half-life .
  • In Vitro Microsomal Assays : Test stability in human liver microsomes (HLM) to guide structural refinements .

Q. How can solubility challenges be mitigated during formulation for in vivo studies?

  • Co-Solvents : Use DMSO:water (10:90) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. What pharmacokinetic parameters are critical for preclinical evaluation?

  • In Vivo PK Studies : Measure Cmax, Tmax, AUC, and t₁/₂ in rodent plasma after oral/intravenous dosing .
  • Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target organs .

Q. How are computational docking predictions reconciled with experimental binding data?

  • Ensemble Docking : Simulate multiple protein conformations to account for flexibility .
  • SPR/BLI Validation : Use surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to measure real-time binding kinetics .

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